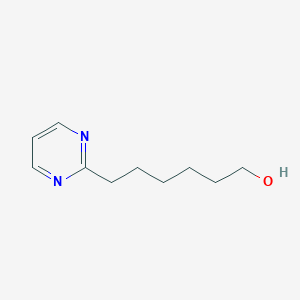

6-(Pyrimidin-2-YL)hexan-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

121356-80-7 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

6-pyrimidin-2-ylhexan-1-ol |

InChI |

InChI=1S/C10H16N2O/c13-9-4-2-1-3-6-10-11-7-5-8-12-10/h5,7-8,13H,1-4,6,9H2 |

InChI Key |

GLXQBTWGXGPFPK-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)CCCCCCO |

Canonical SMILES |

C1=CN=C(N=C1)CCCCCCO |

Synonyms |

2-Pyrimidinehexanol (9CI) |

Origin of Product |

United States |

Protection of 6 Bromohexan 1 Ol:6 Bromohexan 1 Ol is Reacted with 3,4 Dihydro 2h Pyran Dhp in the Presence of an Acid Catalyst, Such As Pyridinium P Toluenesulfonate Ppts , in a Solvent Like Dichloromethane Dcm at Room Temperature. the Reaction Yields 2 6 Bromohexyl Oxy Tetrahydro 2h Pyran.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Preparation of 2 Lithiopyrimidine:pyrimidine is Dissolved in a Dry Aprotic Solvent Like Tetrahydrofuran Thf and Cooled to a Low Temperature E.g., 78 °c Under an Inert Atmosphere E.g., Argon . a Solution of N Butyllithium N Buli in Hexanes is then Added Dropwise. the Reaction Mixture is Stirred at This Temperature for a Period to Ensure Complete Lithiation at the C2 Position.

Derivatization of this compound

The terminal hydroxyl group of this compound offers a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues with modified properties.

Modifications at the Hexanol Hydroxyl Group

The primary alcohol functionality can undergo various transformations, including esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. For example, reaction with acetyl chloride would yield 6-(pyrimidin-2-yl)hexyl acetate (B1210297). The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is also a viable method. operachem.commasterorganicchemistry.com

Etherification: The Williamson ether synthesis provides a classic method for converting the alcohol to an ether. pressbooks.pubmasterorganicchemistry.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. For instance, reaction with methyl iodide would produce 2-(6-methoxyhexyl)pyrimidine. A related synthesis of 2-[6-[(6-bromohexyl)oxy]hexyl]pyrimidine has been reported, demonstrating the feasibility of this approach. prepchem.com

Table 2: Representative Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acetyl chloride, Triethylamine, DCM, 0 °C to room temperature. | 6-(Pyrimidin-2-yl)hexyl acetate |

| Etherification | 1. Sodium hydride, THF, 0 °C to room temperature. 2. Methyl iodide. | 2-(6-Methoxyhexyl)pyrimidine |

These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a library of compounds for various research applications. The purification of these long-chain alkylpyrimidine derivatives can often be achieved using column chromatography or, for more polar compounds, by crystallization. masterorganicchemistry.com

Functionalization of the Pyrimidine (B1678525) Ring for Analogue Generation

The generation of analogues based on the this compound scaffold is critically dependent on the synthetic strategies available for the functionalization of the pyrimidine ring. The inherent electronic properties of the pyrimidine nucleus, a six-membered diazine, govern its reactivity. bhu.ac.inoxfordsciencetrove.com As a π-deficient heterocycle, the pyrimidine ring's electron density is significantly reduced by the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution. bhu.ac.inwikipedia.org This reactivity profile provides a versatile platform for introducing a wide array of substituents at various positions of the ring, thereby enabling the systematic exploration of the structure-activity relationship (SAR) for this class of compounds.

The primary strategies for modifying the pyrimidine core include electrophilic aromatic substitution, nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and direct C-H functionalization.

Electrophilic Aromatic Substitution

Due to the π-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is significantly less facile than for benzene (B151609) or other electron-rich aromatic systems. bhu.ac.inwikipedia.org The reaction, when it does occur, preferentially takes place at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgslideshare.net The presence of activating groups on the ring, such as amino or hydroxyl groups (which often exist as their pyrimidone tautomers), can enhance the ring's reactivity towards electrophiles. bhu.ac.in Common electrophilic substitution reactions observed on substituted pyrimidines include nitration, halogenation, and nitrosation. wikipedia.orgcsir.co.za For instance, nitrosation has been successfully applied to 4-amino-6-chloropyrimidines at the C-5 position to introduce a nitroso group, which can be a precursor for further functionalization. csir.co.za

| Reaction | Substrate Type | Reagents | Position of Substitution | Reference |

|---|---|---|---|---|

| Nitration | 2-Pyrimidone | HNO₃/H₂SO₄ | C-5 | bhu.ac.in |

| Nitrosation | 4-Amino-6-chloropyrimidine | NaNO₂, Acetic Acid | C-5 | csir.co.za |

| Halogenation | Substituted Pyrimidines | N-Halosuccinimide (NXS) | C-5 | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, facilitated by the electron-deficient character of the C-2, C-4, and C-6 positions. wikipedia.orgslideshare.net Halogens (e.g., Cl, F) located at these positions serve as excellent leaving groups and are readily displaced by a variety of nucleophiles. This strategy is extensively used in the synthesis of pyrimidine-based drug candidates. wuxiapptec.comnih.gov For example, 2,4-dichloropyrimidines can undergo sequential, regioselective substitution. Typically, the C-4 position is more reactive towards nucleophiles than the C-2 position. wuxiapptec.com However, this selectivity can be reversed by the presence of other substituents on the ring; an electron-donating group at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com This tunable reactivity allows for the controlled synthesis of diversely substituted pyrimidines. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate extensive libraries of analogues. nih.gov The use of polyfluorinated pyrimidines has also been shown to be an efficient pathway for nucleophilic substitution. thieme-connect.com

| Substrate | Nucleophile | Position(s) of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Amines | C-4, then C-2/C-6 | Aminopyrimidines | nih.gov |

| 2,4-Dichloro-5-fluoropyrimidine | Various Amines | C-4 | 2-Chloro-4-amino-5-fluoropyrimidines | nih.gov |

| 2,4,6-Trifluoropyrimidine | 3-Ethoxycarbonylpyrazolate | C-4, C-6 | Pyrazolyl-substituted pyrimidines | thieme-connect.com |

| 2,4-Dichloropyrimidine | 6-aminohexan-1-ol | C-2 and C-4 | Isomeric mixture of substituted aminohexanol pyrimidines | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and the functionalization of pyrimidines is no exception. dntb.gov.uatuwien.at Halogenated pyrimidines are common starting materials for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Negishi (using organozinc reagents) couplings. researchgate.netacs.orgjst.go.jp These reactions provide powerful and versatile methods for introducing aryl, heteroaryl, vinyl, and alkyl groups onto the pyrimidine ring, significantly expanding the accessible chemical space for analogue design. jst.go.jprsc.org For example, the palladium-catalyzed cross-coupling of halopyrimidines with aryl- and vinyltributylstannanes has been demonstrated as an effective method for C-C bond formation. jst.go.jp Similarly, Suzuki-Miyaura couplings are routinely used to attach various (hetero)aryl moieties to the pyrimidine scaffold. rsc.org

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ | rsc.org |

| Stille | 2-Chloropyrimidine | Aryltributylstannane | Pd(PPh₃)₄ | jst.go.jp |

| Sonogashira | Halopyrimidine | Terminal alkyne | Pd/C, CuI | researchgate.net |

| Negishi | Thiomethyl-pyrimidine | Organozinc reagent | Pd(OAc)₂/SPhos or Ni(acac)₂/DPEPhos | acs.org |

Direct C-H Functionalization

In recent years, direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic cores, including pyrimidine. thieme-connect.comthieme-connect.com This approach avoids the need for pre-functionalized substrates (like halopyrimidines), thereby shortening synthetic sequences. ijsat.org C-H functionalization can be achieved through transition-metal-catalyzed pathways or under metal-free conditions. thieme-connect.com Palladium-catalyzed C–H/C–H coupling reactions have been used to directly arylate the pyrimidine ring. thieme-connect.com For example, the reaction of pyrimidine with 2-methylthiophene (B1210033) in the presence of a palladium catalyst and an oxidant leads to the formation of 2-(thiophen-2-yl)pyrimidine. thieme-connect.com These methods offer novel disconnections for the synthesis of complex pyrimidine analogues and are a rapidly developing area of research. thieme-connect.com Directing groups can be employed to control the regioselectivity of C-H activation, enabling functionalization at specific sites that might be difficult to access through classical methods. acs.orgnih.gov

| Compound Name |

|---|

| This compound |

| 2-Pyrimidone |

| 4-Amino-6-chloropyrimidine |

| 2,4,6-Trichloropyrimidine |

| 2-Chloro-4-amino-5-fluoropyrimidine |

| 2,4-Dichloro-5-fluoropyrimidine |

| 2,4,6-Trifluoropyrimidine |

| 3-Ethoxycarbonylpyrazolate |

| 2,4-Dichloropyrimidine |

| 6-aminohexan-1-ol |

| 2-Chloropyrimidine |

| 2-Methylthiophene |

| 2-(Thiophen-2-yl)pyrimidine |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual protons and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for 6-(Pyrimidin-2-YL)hexan-1-OL is not widely documented. A predicted spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms of the pyrimidine (B1678525) ring are expected to resonate in the downfield region, typically above δ 150 ppm. The carbon atom of the hexyl chain bonded to the hydroxyl group would appear around δ 62 ppm, while the other aliphatic carbons would be found further upfield, between δ 25 and 40 ppm.

Two-Dimensional NMR Techniques for Structure Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the this compound structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons in the hexyl chain. An HSQC experiment would correlate each proton signal to its directly attached carbon atom. Finally, an HMBC spectrum would provide crucial information about longer-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the hexyl chain to the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique provides an unambiguous confirmation of the compound's chemical formula.

Fragmentation Pattern Analysis for Structural Insights

In a mass spectrometer, this compound would undergo fragmentation upon ionization. The analysis of these fragment ions provides valuable information about the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this compound, this would lead to characteristic fragment ions. The fragmentation of the pyrimidine ring would also produce specific ions, further aiding in the structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its pyrimidine and alcohol moieties.

A prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. The broadness of this peak is a result of intermolecular hydrogen bonding. Another key vibration associated with the alcohol is the C-O stretch, which is expected to appear in the 1050-1260 cm⁻¹ range.

The pyrimidine ring would be identified by a series of characteristic absorptions. Aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a set of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region. Additionally, C-H in-plane and out-of-plane bending vibrations would be observed in the fingerprint region (below 1400 cm⁻¹).

The hexyl chain would contribute to the spectrum with characteristic C-H stretching vibrations from its methylene (B1212753) groups, appearing in the 2850-2960 cm⁻¹ range. Methylene scissoring and rocking vibrations would also be present at approximately 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Interactive Data Table: Expected Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| >3000 | C-H stretch | Pyrimidine (aromatic) |

| 2850-2960 | C-H stretch | Hexyl chain (aliphatic) |

| 1400-1600 | C=N, C=C stretch | Pyrimidine ring |

| ~1465 | C-H bend (scissoring) | Hexyl chain |

| 1050-1260 | C-O stretch | Alcohol |

| <1400 | C-H bend | Pyrimidine ring |

| ~720 | C-H bend (rocking) | Hexyl chain |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is then used to validate the empirical formula and, by extension, the molecular formula. The molecular formula for this compound is C₁₀H₁₆N₂O.

The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound.

Interactive Data Table: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound (C₁₀H₁₆N₂O)

| Element | Theoretical Mass % | Expected Experimental Mass % (±0.4%) |

| Carbon (C) | 66.63% | 66.23% - 67.03% |

| Hydrogen (H) | 8.95% | 8.55% - 9.35% |

| Nitrogen (N) | 15.54% | 15.14% - 15.94% |

| Oxygen (O) | 8.87% | 8.47% - 9.27% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles.

The resulting crystal structure would definitively confirm the connectivity of the pyrimidine ring to the hexyl chain at the C2 position. It would also reveal the conformation of the flexible hexyl chain in the solid state and illustrate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, which govern the crystal packing.

While an experimental crystal structure for this specific compound is not available, a hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained from such an analysis. This data is based on typical values for similar organic molecules.

Interactive Data Table: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₀H₁₆N₂O |

| Formula weight | 180.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.135 |

| R-factor | ~0.05 |

This detailed structural information is invaluable for rational drug design, materials science, and for understanding the fundamental chemical properties of the molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a framework for investigating the electronic structure and predicting various molecular attributes.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-(Pyrimidin-2-YL)hexan-1-OL, DFT calculations, typically employing a basis set such as B3LYP/6-31G(d,p), would be utilized to determine its most stable three-dimensional conformation. plu.mx This process involves optimizing the molecular geometry to find the lowest energy state, which corresponds to the most probable arrangement of atoms. The resulting optimized structure would provide precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be determined. These calculations are foundational for understanding the molecule's reactivity and spectroscopic properties. For instance, in studies of other pyrimidine (B1678525) derivatives, DFT has been successfully used to correlate calculated structural parameters with experimental data from spectroscopic techniques like FT-IR and NMR. plu.mx

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For pyrimidine derivatives, a smaller HOMO-LUMO energy gap has been associated with higher chemical reactivity and potential for intramolecular charge transfer. researchgate.net While specific values for this compound are not available, related pyrimidine compounds have been shown to have HOMO-LUMO gaps that are indicative of their potential bioactivity. For example, theoretical calculations on ((4,6-dimethylpyrimidin-2-yl)amino)(5-(p-tolyl)isoxazol-3-yl)methanol revealed a HOMO-LUMO gap of 4.35 eV. researchgate.net

Below is an interactive table showcasing representative HOMO-LUMO energy values for analogous compounds, illustrating the typical range for pyrimidine derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| ((4,6-dimethylpyrimidin-2-yl)amino)(5-(p-tolyl)isoxazol-3-yl)methanol researchgate.net | -5.71 | -1.36 | 4.35 |

| 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine researchgate.net | - | - | - |

Note: Specific HOMO and LUMO values for the second compound were not provided in the source, but a small energy gap was noted.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these are sites for potential hydrogen bonding and electrophilic interactions. The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential. Such maps are crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. rsc.org

Conformational Analysis and Energy Minimization Studies

The hexanol chain of this compound is flexible, allowing the molecule to adopt various conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Energy minimization studies are performed to identify the most stable conformer(s), which are those with the lowest potential energy.

These studies are critical because the biological activity of a molecule often depends on its ability to adopt a specific conformation that fits into the binding site of a protein or other macromolecule. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is essential for predicting its behavior in a biological system. While specific studies on this molecule are lacking, research on other flexible pyrimidine nucleoside analogues has demonstrated the importance of conformational rigidity or flexibility for biological activity. nih.gov

Molecular Docking Simulations with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a protein target.

Molecular docking simulations would involve placing this compound into the binding site of a relevant macromolecular target. The simulation then explores various possible binding poses and scores them based on factors like binding energy, which estimates the affinity of the molecule for the target.

These simulations can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For instance, in docking studies of other pyrimidine derivatives with protein kinases, the pyrimidine ring often forms crucial hydrogen bonds with the hinge region of the kinase. mdpi.com The hydroxyl group of the hexanol chain in this compound could also participate in hydrogen bonding, while the alkyl chain could engage in hydrophobic interactions. The results of such simulations provide valuable hypotheses about the molecule's mechanism of action and can guide the design of more potent analogues. mdpi.com

The following table presents example binding energy data from docking studies of other pyrimidine derivatives with various protein targets to illustrate the type of information generated.

| Compound | Protein Target | Binding Energy (kcal/mol) |

| Novel Pyrimidine Derivative nih.gov | SARS-CoV-2 Mpro | - |

| Pyrimidine Derivative 3b mdpi.com | Bcl-2 | -7.99 |

| Pyrimidine Derivative 3d mdpi.com | Bcl-2 | -8.45 |

Note: Specific binding energy values for the first compound were not provided in the source, but promising interactions were noted.

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR)

The simulation of spectroscopic properties is a cornerstone of computational chemistry, offering a means to predict and interpret the spectral data of molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in this regard. These methods can provide highly accurate predictions of UV-Vis and NMR spectra, which are crucial for the structural elucidation of organic compounds. nih.govnih.govresearchgate.netnrel.govrsc.org

UV-Vis Spectroscopy Simulation:

The prediction of UV-Vis absorption spectra is typically accomplished using TD-DFT. researchgate.netmdpi.commdpi.com This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the pyrimidine ring. The specific functional and basis set, such as B3LYP/6-311+G(d,p), are chosen to provide a balance between computational cost and accuracy. mdpi.com The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is often necessary to simulate spectra in solution accurately. nih.govmdpi.com

Below is a hypothetical table of simulated UV-Vis data for this compound, illustrating the type of information that can be obtained from TD-DFT calculations.

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 245 | 0.15 | π → π |

| S0 → S2 | 270 | 0.08 | n → π |

NMR Spectroscopy Simulation:

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. nih.govnih.govresearchgate.netnrel.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the isotropic shielding tensors of the nuclei, the chemical shifts can be predicted with a high degree of accuracy, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C. nih.gov These calculations are invaluable for assigning complex NMR spectra and confirming molecular structures.

The following table presents hypothetical simulated ¹H and ¹³C NMR data for this compound.

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| H (Pyrimidine ring) | 8.7 - 7.2 |

| H (Alkyl chain) | 3.6 - 1.4 |

| C (Pyrimidine ring) | 160 - 120 |

| C (Alkyl chain) | 62 - 25 |

Investigation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides indispensable tools for the elucidation of reaction mechanisms. researchgate.netresearchgate.netpitt.edubiochemden.comresearchgate.netmicrobenotes.comrsc.orgmasterorganicchemistry.comnih.gov By mapping the potential energy surface of a reaction, it is possible to identify the structures and energies of reactants, intermediates, transition states, and products. This information allows for a detailed understanding of the reaction pathway and the factors that control its kinetics and thermodynamics.

For this compound, a relevant reaction to investigate computationally would be the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. DFT calculations can be used to explore different possible mechanisms, for instance, those involving various oxidizing agents. pitt.eduresearchgate.netmasterorganicchemistry.comnih.gov The activation energies for each step can be calculated, providing insights into the rate-determining step of the reaction.

Consider a hypothetical two-step oxidation of this compound to the corresponding aldehyde. A computational study would involve:

Geometry Optimization: The structures of the reactant, a proposed intermediate, the transition state, and the product are fully optimized.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies.

Energy Calculations: The electronic energies of all species are calculated to determine the reaction profile.

The following table provides a hypothetical energetic profile for such a reaction, calculated at a representative level of theory.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (Alcohol) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Product (Aldehyde) | -20.5 |

Such computational investigations are crucial for understanding the intricacies of reaction mechanisms, predicting the feasibility of proposed synthetic routes, and designing more efficient chemical processes. researchgate.net

Structure Activity Relationship Sar Studies of 6 Pyrimidin 2 Yl Hexan 1 Ol and Its Analogues

Impact of Pyrimidine (B1678525) Ring Substitutions on Biological Interactions

The pyrimidine ring is a key pharmacophore in many biologically active compounds, and its activity is highly influenced by the nature and position of its substituents. nih.govorientjchem.org

Substituents on the pyrimidine ring can significantly alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to biological targets. The positions available for substitution on the pyrimidine ring of 6-(Pyrimidin-2-YL)hexan-1-OL are C4, C5, and C6.

The introduction of various functional groups at these positions can modulate the molecule's biological activity. For instance, in other pyrimidine series, the presence of electron-withdrawing groups, such as halogens or nitro groups, can enhance activity, while electron-donating groups like amino or methoxy groups can have the opposite effect, or vice-versa, depending on the specific biological target. chinesechemsoc.orgnih.gov The C5 position of the pyrimidine ring is less electron-deficient and is a common site for electrophilic substitution. chinesechemsoc.org

For example, studies on other 2,4-disubstituted pyrimidines have shown that hydrogen-bonding interactions are important for enhancing binding affinity to certain receptors. nih.gov A hypothetical SAR study on this compound could involve introducing various substituents at the C4, C5, and C6 positions to probe these interactions.

Table 1: Hypothetical Impact of Pyrimidine Ring Substituents on Biological Activity

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| C4 | Electron-withdrawing (e.g., -Cl, -F) | Potentially increased activity | May enhance binding through specific electronic interactions. |

| C4 | Electron-donating (e.g., -NH2, -OCH3) | Potentially altered activity | Could introduce new hydrogen bonding opportunities or steric hindrance. |

| C5 | Bulky alkyl group | Potentially decreased activity | May cause steric clashes within the binding pocket. |

| C6 | Aromatic ring | Potentially increased activity | Could introduce beneficial pi-stacking interactions. |

The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring are fundamental to its chemical character and biological function. orientjchem.org These nitrogen atoms are typically involved in hydrogen bonding with biological targets such as enzymes and receptors. nih.gov They act as hydrogen bond acceptors, which is a crucial interaction for the recognition and binding of the ligand.

The basicity of these nitrogen atoms, which can be modulated by substituents on the ring, will influence the strength of these hydrogen bonds. nih.gov In the context of this compound, it is highly probable that one or both of the pyrimidine nitrogens are essential for its interaction with its biological target.

Influence of the Hexan-1-OL Side Chain on Biological Potential

The length of the alkyl chain is a critical determinant of biological activity in many classes of compounds. chemrxiv.org For this compound, the six-carbon chain provides a certain degree of lipophilicity, which can be important for membrane permeability and hydrophobic interactions within a binding pocket.

Varying the chain length can have a profound effect on activity. Shorter chains might not be able to reach and interact with a specific hydrophobic region of the target, while longer chains could introduce unfavorable steric hindrance or excessive lipophilicity. chemrxiv.orgresearchgate.net Branching on the alkyl chain would also be expected to influence activity by altering the shape and conformational freedom of the side chain.

Table 2: Hypothetical Effect of Side Chain Length on Biological Activity

| Analogue | Chain Length | Expected Biological Activity | Rationale |

| 2-(Propan-1-ol)pyrimidine | 3 carbons | Lower | Insufficient length for optimal hydrophobic interactions. |

| 2-(Butan-1-ol)pyrimidine | 4 carbons | Moderate | Improved hydrophobic interactions compared to shorter chains. |

| 2-(Hexan-1-ol)pyrimidine | 6 carbons | Optimal | Assumed to be the ideal length for the specific target. |

| 2-(Octan-1-ol)pyrimidine | 8 carbons | Lower | Potential for steric clash or excessive lipophilicity reducing bioavailability. |

For this compound itself, there are no chiral centers in the hexan-1-ol side chain. However, if branching were introduced to the chain, for example, by adding a methyl group, a chiral center would be created. In such cases, the stereochemistry would likely play a crucial role in the biological activity. Enantiomers often exhibit different pharmacological profiles due to the stereospecific nature of biological receptors. One enantiomer may fit perfectly into a binding site, while the other may have a much lower affinity or even interact with a different target altogether.

The terminal hydroxyl (-OH) group of the hexan-1-ol side chain is a key functional group that can significantly contribute to the binding affinity of the molecule. masterorganicchemistry.com This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming specific interactions with amino acid residues in the active site of a protein. masterorganicchemistry.com

Linker Region Modifications and their SAR Implications

Detailed research findings have shown that the length of the aliphatic chain can be a critical determinant of biological efficacy. For instance, in a series of N-(pyrimidin-2-yl)hexanamide analogues, the presence of a hexanoyl chain was found to be more active compared to analogues with shorter or longer chains. nih.gov This suggests an optimal distance and geometric orientation between the pyrimidine ring and the functional group at the other end of the linker for effective target engagement.

Impact of Linker Length:

The length of the alkyl chain connecting the pyrimidine moiety to the terminal hydroxyl group is a key determinant of biological activity. Variations in chain length can influence the molecule's ability to span a binding site and interact with specific residues.

| Linker Chain Length | Relative Biological Activity | Rationale for Activity Change |

| Short (e.g., Propyl, Butyl) | Lower | May not be long enough to reach and interact with key binding pockets in the target protein. |

| Optimal (e.g., Hexyl) | Higher | Provides the ideal length and flexibility to adopt a favorable conformation for optimal interaction with the biological target. nih.gov |

| Long (e.g., Octyl, Decyl) | Lower | Increased lipophilicity can lead to poor solubility and non-specific binding. The extended chain may also introduce steric hindrance. |

Introduction of Rigidity:

Incorporating rigid elements, such as double or triple bonds, or cyclic structures within the linker can restrict the conformational freedom of the molecule. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the necessary flexibility to bind effectively.

| Linker Modification | Effect on Flexibility | Potential SAR Implication |

| Alkene (Double Bond) | Reduced | May orient the pyrimidine ring and hydroxyl group in a more defined spatial arrangement, potentially increasing affinity if the conformation is optimal. |

| Alkyne (Triple Bond) | Reduced | Provides a linear and rigid linker, which can be useful for probing specific linear binding channels within a target. |

| Cycloalkane (e.g., Cyclohexyl) | Significantly Reduced | Can serve as a rigid scaffold to present the key pharmacophoric features in a precise orientation. |

Polar Group Incorporation:

| Polar Group in Linker | Change in Physicochemical Properties | Potential SAR Implication |

| Ether (-O-) | Increased polarity and flexibility | Can form hydrogen bond acceptor interactions and improve aqueous solubility. |

| Amide (-CONH-) | Increased polarity, hydrogen bond donor/acceptor | Can introduce key hydrogen bonding interactions and provide a more rigid conformational constraint than a simple alkyl chain. |

Development of SAR Models for Targeted Biological Activities

To rationalize the experimental SAR data and to guide the design of new, more potent analogues, computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. These models provide a mathematical or a three-dimensional framework to understand the key structural features required for a specific biological activity.

QSAR Models:

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. nih.gov For pyrimidine derivatives, QSAR studies can elucidate the importance of various parameters related to the linker.

A typical QSAR model for this compound and its analogues might take the form of a multiple linear regression (MLR) equation:

pIC₅₀ = c₀ + c₁(logP) + c₂(PSA) + c₃(nRotB) + ...

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

PSA is the polar surface area.

nRotB is the number of rotatable bonds, a measure of molecular flexibility.

c₀, c₁, c₂, c₃ are regression coefficients determined from the analysis.

Such models can predict the activity of untested analogues and highlight the key properties of the linker that drive biological potency. nih.govresearchgate.net For example, a positive coefficient for a descriptor related to linker length would quantitatively support the experimental observation that a longer chain (up to a certain point) is beneficial for activity.

Pharmacophore Models:

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net For a molecule like this compound, a pharmacophore model might include:

A hydrogen bond acceptor feature from the nitrogen atoms in the pyrimidine ring.

A hydrogen bond donor feature from the terminal hydroxyl group.

A hydrophobic feature represented by the hexyl linker.

An aromatic ring feature from the pyrimidine ring.

The spatial relationship between these features, including the distance and angles defined by the hexanol linker, would be critical for biological activity. This model can then be used to virtually screen large databases of compounds to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to exhibit the desired biological activity.

Biological Activity and Mechanistic Insights in Vitro Studies

Exploration of Enzyme Inhibition Profiles

The potential for 6-(Pyrimidin-2-YL)hexan-1-OL to act as an enzyme inhibitor is a key area of interest in drug discovery. The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors.

Investigation of PI3 Kinase Inhibition (e.g., in vitro assays)

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The development of pyrimidine-based PI3K inhibitors has been an active area of research. However, no in vitro assay data specifically quantifying the inhibitory activity of this compound against any PI3K isoforms have been reported. Future studies would involve assays such as ADP-Glo kinase assays to determine the IC50 values against different PI3K isoforms.

Studies on Janus Kinase (JAK2) Inhibition (e.g., cellular and enzymatic assays)

The Janus kinase (JAK) family, particularly JAK2, plays a critical role in signal transduction pathways that are vital for hematopoiesis and immune response. Dysregulation of JAK2 activity is linked to various myeloproliferative neoplasms. Many small molecule inhibitors of JAK2 feature a pyrimidine core. Despite this, there is no published data from cellular or enzymatic assays that have evaluated the inhibitory potential of this compound against JAK2. Such investigations would typically involve high-throughput screening using purified enzyme assays and cellular assays measuring the phosphorylation of downstream targets like STAT5. nih.gov

Other Relevant Enzyme Targets as Predicted by Computational Studies or Literature

Computational docking studies and literature precedents on structurally similar pyrimidine derivatives could suggest other potential enzyme targets for this compound. These might include other kinases such as cyclin-dependent kinases (CDKs) or enzymes involved in metabolic pathways. At present, there are no publicly available computational studies or literature that specifically predict or identify other relevant enzyme targets for this particular compound.

Cellular Pathway Modulation Studies

Understanding how a compound affects cellular pathways is fundamental to elucidating its mechanism of action and therapeutic potential.

In Vitro Osteogenesis Promotion Mechanisms (e.g., BMP2/SMAD1 signaling pathway)

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway, which involves the phosphorylation of SMAD1, is a critical regulator of osteogenesis (bone formation). Small molecules that can positively modulate this pathway are of interest as potential treatments for bone-related disorders. While some pyrimidine derivatives have been investigated for their bone anabolic properties through this pathway, there are no specific studies on this compound. Future in vitro research in this area would involve treating pre-osteoblastic cell lines with the compound and measuring markers of osteoblast differentiation, such as alkaline phosphatase (ALP) activity and the expression of osteogenic genes, as well as assessing the phosphorylation levels of SMAD1.

Cell Viability and Proliferation Assays (non-cytotoxic concentrations)

Before assessing the specific cellular effects of a compound, it is essential to determine its impact on cell viability and proliferation to identify non-cytotoxic concentrations for further experiments. Standard assays such as MTT, MTS, or resazurin reduction assays are used for this purpose. These assays measure the metabolic activity of cells, which correlates with the number of viable cells. There is currently no published data from cell viability or proliferation assays for this compound across any cell line. Establishing a non-cytotoxic concentration range is a prerequisite for any meaningful investigation into its cellular pathway modulation effects.

Mechanistic Studies at the Molecular and Cellular Level (in vitro)

Receptor Binding and Ligand-Target Interactions

No published studies were identified that investigated the receptor binding profile or specific ligand-target interactions of this compound.

Investigation of Signaling Cascade Modulation

There is no available data from in vitro studies describing the effects of this compound on any signaling cascades.

Applications in Chemical Biology and Organic Synthesis

Utility as Chemical Probes for Biological System Exploration

Chemical probes are small molecules used to study and manipulate biological systems. The pyrimidine (B1678525) scaffold is frequently incorporated into molecules designed to interact with biological targets due to its presence in natural compounds and its versatile chemical properties. jrasb.comnih.gov Pyrimidine derivatives have been developed as fluorescent probes for detecting specific bacteria, highlighting the potential of this scaffold in creating tools for biological exploration. nih.gov

The structure of 6-(Pyrimidin-2-YL)hexan-1-OL is well-suited for development into a chemical probe. The pyrimidine ring can serve as the recognition element that binds to a specific biological target, such as an enzyme or receptor. The hexanol chain provides a flexible linker that can be readily functionalized to attach various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, without significantly disrupting the binding of the pyrimidine core to its target. This modular design allows for the synthesis of a variety of probes to investigate different biological questions.

Intermediates in the Synthesis of Complex Organic Molecules

In organic synthesis, intermediates are compounds that are the precursors to more complex molecules. The dual functionality of this compound makes it a potentially valuable building block. The pyrimidine ring can be synthesized through various methods, such as the condensation of β-dicarbonyl compounds with amidines. wikipedia.org Once formed, the ring can undergo further modifications.

The primary alcohol of the hexanol chain is a versatile functional group that can be easily converted into other functionalities. For instance, it can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. This allows for the attachment of this compound to other molecules or for the elaboration of the hexanol chain into more complex structures. The combination of a modifiable aromatic heterocycle and a reactive aliphatic chain makes this compound a useful intermediate for the synthesis of a wide range of more complex organic molecules, including potential pharmaceuticals and other biologically active compounds. researchgate.net

Exploration in Material Science or Agrochemical Research

The pyrimidine scaffold is of significant interest in both material science and agrochemical research.

In the field of agrochemicals, pyrimidine derivatives have been successfully developed as pesticides, including insecticides, herbicides, and fungicides. acs.orgnih.govacs.org The pyrimidine core is a key component in several commercial pesticides. acs.org The structure of this compound could serve as a starting point for the development of new agrochemicals. The hexanol side chain could be modified to optimize properties such as solubility, soil retention, and target specificity, potentially leading to more effective and environmentally benign pesticides. researchgate.net

In material science, pyrimidine-containing compounds have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as dyes. mdpi.com The aromatic nature of the pyrimidine ring can facilitate π-stacking interactions, which are important for charge transport in organic semiconductors. The hexanol chain can influence the solubility and processing characteristics of the material, as well as the molecular packing in the solid state. Therefore, this compound could be a useful building block for the synthesis of novel functional materials.

Data Tables

Table 1: Biological Activities of Representative Pyrimidine Derivatives

This table illustrates the diverse biological activities associated with the pyrimidine scaffold, supporting the potential for this compound to serve as a basis for developing new biologically active compounds.

| Pyrimidine Derivative Class | Example Compound | Biological Activity | Reference |

| Anticancer | 5-Fluorouracil (B62378) | Antimetabolite used in cancer chemotherapy | jacsdirectory.com |

| Antiviral | Zidovudine (AZT) | Anti-HIV drug | jacsdirectory.com |

| Antibacterial | Trimethoprim | Dihydrofolate reductase inhibitor | jacsdirectory.com |

| Antifungal | Flucytosine | Converted to 5-fluorouracil in fungal cells | orientjchem.org |

| Herbicidal | Halosulfuron | Acetolactate synthase inhibitor | acs.org |

| Insecticidal | Diflumetorim | Mitochondrial electron transport inhibitor | acs.org |

Interactive Data Table 1: Biological Activities of Representative Pyrimidine Derivatives

| Pyrimidine Derivative Class | Example Compound | Biological Activity | Reference |

|---|---|---|---|

| Anticancer | 5-Fluorouracil | Antimetabolite used in cancer chemotherapy | jacsdirectory.com |

| Antiviral | Zidovudine (AZT) | Anti-HIV drug | jacsdirectory.com |

| Antibacterial | Trimethoprim | Dihydrofolate reductase inhibitor | jacsdirectory.com |

| Antifungal | Flucytosine | Converted to 5-fluorouracil in fungal cells | orientjchem.org |

| Herbicidal | Halosulfuron | Acetolactate synthase inhibitor | acs.org |

| Insecticidal | Diflumetorim | Mitochondrial electron transport inhibitor | acs.org |

Table 2: Potential Synthetic Modifications of this compound

This table outlines hypothetical synthetic transformations of this compound and their potential applications, demonstrating its versatility as a synthetic intermediate.

| Reaction Site | Reaction Type | Product Functional Group | Potential Application |

| Hexanol -OH | Esterification | Ester | Prodrugs, fragrance compounds |

| Hexanol -OH | Oxidation | Aldehyde, Carboxylic Acid | Further synthetic elaboration |

| Hexanol -OH | Etherification | Ether | Linker for chemical probes or materials |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution | Substituted Pyrimidine | Modulation of biological activity |

| Pyrimidine Ring | Metal-catalyzed Cross-coupling | Aryl- or Alkyl-substituted Pyrimidine | Development of novel materials or drugs |

Interactive Data Table 2: Potential Synthetic Modifications of this compound

| Reaction Site | Reaction Type | Product Functional Group | Potential Application |

|---|---|---|---|

| Hexanol -OH | Esterification | Ester | Prodrugs, fragrance compounds |

| Hexanol -OH | Oxidation | Aldehyde, Carboxylic Acid | Further synthetic elaboration |

| Hexanol -OH | Etherification | Ether | Linker for chemical probes or materials |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution | Substituted Pyrimidine | Modulation of biological activity |

| Pyrimidine Ring | Metal-catalyzed Cross-coupling | Aryl- or Alkyl-substituted Pyrimidine | Development of novel materials or drugs |

Future Research Directions and Perspectives

Development of Advanced Synthetic Methodologies

While classical methods for pyrimidine (B1678525) synthesis, such as the Biginelli reaction, are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes for 6-(Pyrimidin-2-YL)hexan-1-OL and its analogs. heteroletters.org The development of novel synthetic pathways is crucial for generating a library of related compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound can significantly improve efficiency by reducing the number of steps, saving time, and minimizing waste. researchgate.net

Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts, and energy sources (such as microwave or ultrasound assistance) can lead to more sustainable synthetic processes. orientjchem.orgnih.gov

Novel Catalytic Systems: Investigating new catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could enhance reaction yields and selectivity, providing access to novel derivatives under milder conditions. orientjchem.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which would be beneficial for the larger-scale production of this compound.

Table 1: Comparison of Potential Synthetic Strategies for Pyrimidine Derivatives

| Methodology | Advantages | Potential Challenges |

| Conventional Synthesis | Well-established procedures, predictable outcomes. | Often requires harsh conditions, multiple steps, and can generate significant waste. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and higher purity of products. | Requires specialized equipment; scalability can be a concern. |

| Multicomponent Reactions | High atom economy, operational simplicity, and the ability to generate diverse compound libraries quickly. researchgate.net | Optimization of reaction conditions for multiple components can be complex. |

| Catalytic Synthesis | High efficiency and selectivity, potential for asymmetric synthesis. | Catalyst cost, sensitivity, and removal from the final product. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govspringernature.comnih.gov These computational tools can be leveraged to accelerate the design and optimization of novel compounds based on the this compound scaffold.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of new analogs of this compound. nih.gov

Generative Models: Employing generative adversarial networks (GANs) and other deep learning architectures to design novel molecules with desired properties, such as enhanced target affinity or improved metabolic stability. mdpi.com

Virtual Screening: Using machine learning-powered virtual screening to rapidly screen large compound libraries to identify molecules with a high probability of interacting with a specific biological target. nih.govacm.org

Table 2: Application of AI/ML in the Design of Pyrimidine Derivatives

| AI/ML Technique | Application in Compound Design | Potential Impact on Research of this compound |

| Random Forest (RF) | QSAR modeling to predict biological activity. nih.gov | Rapidly assess the potential of virtual analogs. |

| Support Vector Machines (SVM) | Classification of compounds as active or inactive. nih.gov | Prioritize which derivatives to synthesize and test. |

| Deep Neural Networks (DNNs) | De novo drug design and prediction of complex biological activities. nih.gov | Generate novel pyrimidine structures with optimized properties. |

| Generative Adversarial Networks (GANs) | Creation of novel molecular structures with desired characteristics. mdpi.com | Explore a wider chemical space around the core scaffold. |

Deeper Mechanistic Elucidation of Biological Activities

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govwjarr.comnih.govwisdomlib.org A critical future direction is to systematically screen this compound for a range of biological activities and, for any promising results, to elucidate the underlying mechanism of action.

Potential research avenues include:

Broad-Spectrum Biological Screening: Testing the compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and viral targets.

Enzyme Inhibition Assays: Given that many pyrimidine derivatives act as enzyme inhibitors (e.g., kinase inhibitors), screening against a panel of relevant enzymes is warranted. nih.govnih.gov

Target Identification: For any confirmed biological activity, employing techniques such as proteomics and transcriptomics to identify the specific cellular targets and pathways modulated by the compound.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, providing insights for further optimization.

Exploration of Novel Therapeutic or Industrial Applications (based on in vitro findings)

Based on the outcomes of initial biological screenings, future research can focus on exploring specific therapeutic or industrial applications for this compound and its optimized derivatives.

Potential areas of application include:

Oncology: If anticancer activity is observed, further preclinical studies could investigate its efficacy in animal models of cancer. wisdomlib.orgjrasb.com

Infectious Diseases: Should the compound exhibit potent antimicrobial activity, it could be developed as a new agent to combat drug-resistant infections. researchtrend.netgsconlinepress.com

Inflammatory Disorders: If anti-inflammatory properties are identified, it could be explored for the treatment of chronic inflammatory diseases. wisdomlib.org

Materials Science: Pyrimidine derivatives have found applications in materials science, for example as components of organic light-emitting diodes (OLEDs) or as fluorescent sensors. researchgate.netnbinno.com The photophysical properties of this compound could be investigated for such applications.

Agrochemicals: The pyrimidine core is present in some herbicides and fungicides, suggesting a potential application in agriculture. nih.govnbinno.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Pyrimidin-2-YL)hexan-1-OL, and what critical parameters influence yield optimization?

- Methodology :

- Step 1 : Utilize coupling reactions between pyrimidine derivatives and hexanol precursors. For example, nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) may anchor the pyrimidine ring to the hexanol backbone .

- Step 2 : Optimize reaction conditions (temperature: 60–80°C; catalysts: Pd-based for cross-coupling; solvent: DMF or THF) to enhance regioselectivity .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity using HPLC (>95% threshold) .

- Key Parameters : Catalyst loading, solvent polarity, and reaction time critically affect yield. Side reactions (e.g., over-oxidation) must be mitigated by inert atmospheres (N₂/Ar) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- Analytical Techniques :

- 1H/13C NMR : Compare chemical shifts to reference data (e.g., pyrimidine protons at δ 8.5–9.0 ppm; hexanol -CH₂OH at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₅N₂O) with <2 ppm error .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and pyrimidine ring (1600–1650 cm⁻¹) stretches .

- Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR) to resolve ambiguities .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

- Methodology :

- Storage : Keep in amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis. Avoid exposure to light and moisture .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., oxidized pyrimidine derivatives) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

- Methodology :

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish target-specific effects from cytotoxicity .

- Dose-Response Analysis : Use Hill slopes to assess cooperativity and validate EC₅₀/IC₅₀ consistency across replicates .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases). Prioritize poses with lowest ΔG values .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and identify key residues for mutagenesis validation .

- QSAR Modeling : Corrogate experimental IC₅₀ values with descriptors (e.g., logP, polar surface area) to optimize lead analogs .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound synthesized via novel pathways?

- Methodology :

- LC-MS/MS : Employ electrospray ionization (ESI+) and multiple reaction monitoring (MRM) to detect impurities at ≤0.1% levels .

- GC-MS Headspace Analysis : Identify volatile byproducts (e.g., residual solvents) with DB-5MS columns and EI ionization .

- NMR Cryoprobe Technology : Enhance sensitivity for low-abundance impurities (e.g., diastereomers) using 600 MHz spectrometers .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.